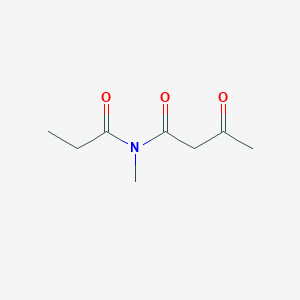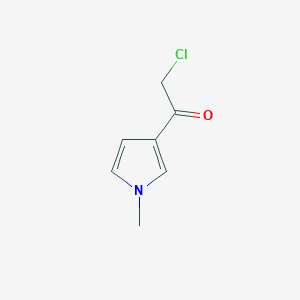
草酰胺
描述
Oxamide is an organic compound with the chemical formula (CONH2)2. It is a white crystalline solid that is slightly soluble in water and soluble in ethanol. Oxamide is the diamide derived from oxalic acid and is known for its stability and high melting point. It is used in various applications, including as a slow-release nitrogen fertilizer and a stabilizer for nitrocellulose products .
科学研究应用
Oxamide has a wide range of scientific research applications:
Rocket Propellants: Oxamide is used as a burn rate suppressant in ammonium perchlorate composite propellants, allowing for adjustable burn rates in solid rocket motors.
Medicinal Chemistry: Oxamide derivatives have been evaluated as acetylcholinesterase and butyrylcholinesterase inhibitors for potential use in treating Alzheimer’s disease.
作用机制
Target of Action
Oxamide, an organic compound with the formula (CONH2)2 , has been studied for its potential anticancer effects . It’s been found to induce cell death in cancer cells, particularly in triple-negative breast cancer . The primary targets of oxamide are the molecules involved in apoptosis induction .
Mode of Action
Oxamide interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in cell death, particularly in cancer cells . The apoptosis is induced in a mitochondrial-dependent manner .
Biochemical Pathways
The main biochemical pathway affected by oxamide is the apoptosis pathway . Oxamide induces apoptosis, leading to cell death . This effect on the apoptosis pathway results in the inhibition of tumor progression .
Pharmacokinetics
It’s known that oxamide is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of oxamide’s action is the induction of apoptosis, leading to cell death . In the context of cancer treatment, this can result in the inhibition of tumor growth . For instance, a study found that a compound based on oxamide impeded tumor growth in a 4T1 syngeneic mouse model .
Action Environment
The action of oxamide can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy . Furthermore, oxamide is extremely stable and can be heated to over 300°C before decomposing , which may influence its stability under different environmental conditions.
生化分析
Biochemical Properties
Oxamide is known to interact with various enzymes and proteins. For instance, it has been evaluated as an inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in Alzheimer’s disease . The nature of these interactions involves the binding of oxamide to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
Oxamide has shown significant effects on various types of cells. In the context of cancer, oxamide molecules have been studied for their anticancer effects via apoptosis induction . For instance, a synthesized compound containing oxamide was found to induce cell death in MDA-MB-231 cells, a type of breast cancer cell . This suggests that oxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of oxamide’s action involves its interaction with enzymes at the molecular level. For instance, in the case of AChE and BuChE inhibition, oxamide binds to the active sites of these enzymes, thereby preventing their normal function . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, oxamide shows stability and slow degradation over time . This slow-release property is beneficial in certain applications, such as its use as a substitute for urea in fertilizers . Long-term effects on cellular function have been observed in in vitro or in vivo studies, such as its impact on the growth of cancer cells .
Dosage Effects in Animal Models
While specific studies on the dosage effects of oxamide in animal models are limited, research on similar compounds suggests that the effects of oxamide could vary with different dosages. For instance, the effects of a compound containing oxamide on tumor growth in a 4T1 syngeneic mouse model were observed
Metabolic Pathways
Oxamide is involved in several metabolic pathways. It is produced from hydrogen cyanide, which is oxidized to cyanogen, and then hydrolyzed This process involves interactions with various enzymes and cofactors
Transport and Distribution
Given its solubility properties, it is likely that oxamide can be transported through the cell via diffusion and potentially interact with various transporters or binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: Oxamide can be synthesized through several methods:
Oxidation of Hydrogen Cyanide: Hydrogen cyanide is oxidized to cyanogen, which is then hydrolyzed to produce oxamide.
Glow-Discharge Electrolysis of Formamide: Formamide undergoes glow-discharge electrolysis to yield oxamide.
Oxidative Carbonylation: Using carbon monoxide, oxygen, and aminated compounds as raw materials, oxamide derivatives are prepared through oxidative carbonylation, followed by ammonolysis to produce oxamide.
Industrial Production Methods: The industrial production of oxamide primarily involves the oxidation of hydrogen cyanide to cyanogen, followed by hydrolysis. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: Oxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Dehydration: High temperatures (above 350°C).
Nitration: Nitric acid and thionyl chloride are commonly used reagents.
Major Products:
Cyanogen: Produced during the dehydration of oxamide.
N-dinitrated Oxamides: Formed through nitration reactions.
相似化合物的比较
Oxalic Acid: The parent compound from which oxamide is derived.
Fumaramide: Another diamide with similar properties but different applications.
Comparison:
Oxamide vs. Oxalic Acid: Oxamide is more stable and has a higher melting point compared to oxalic acid.
Oxamide vs. Fumaramide: Fumaramide derivatives have shown higher efficacy as acetylcholinesterase inhibitors compared to oxamide derivatives.
Oxamide’s unique properties, such as its stability and slow hydrolysis, make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKSCQDJHCMVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060051 | |
| Record name | Ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Oxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000006 [mmHg] | |
| Record name | Oxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
471-46-5 | |
| Record name | Oxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanediamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBE4M0223E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















